molecular formula C11H9NO2 B3273377 4-phenoxy-2(1H)-Pyridinone CAS No. 586387-34-0

4-phenoxy-2(1H)-Pyridinone

Cat. No.: B3273377
CAS No.: 586387-34-0
M. Wt: 187.19 g/mol
InChI Key: ZVABDPNQEHMTGA-UHFFFAOYSA-N
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Description

4-phenoxy-2(1H)-Pyridinone (CAS 586387-34-0) is a high-purity chemical compound with the molecular formula C11H9NO2 and an average mass of 187.19 g/mol . This pyridinone derivative is a valuable synthetic intermediate and scaffold in organic and medicinal chemistry research. The compound features a pyridinone core, which is recognized in drug discovery as a versatile privileged structure capable of serving as a bioisostere for amides, pyridines, and phenol rings . Its primary research application is in the synthesis of more complex heterocyclic systems. Specifically, this compound can be efficiently transformed into 2-phenoxypyridine derivatives via a reaction with aryne intermediates generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride . This synthetic methodology provides researchers with an environmentally benign pathway to unnatural phenoxy-containing pyridine compounds in high yields, which are of significant interest for constructing diverse compound libraries . The pyridinone scaffold itself is of great interest in medicinal chemistry, as it can act as both a hydrogen bond donor and acceptor, enabling strong interactions with biological targets . Pyridinone-containing compounds have demonstrated a wide spectrum of pharmacological activities in research settings, including antitumor, antimicrobial, and anti-inflammatory effects, making this class of compounds a hot spot in the discovery of new bioactive molecules . This product is intended for research use only in a laboratory setting and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-phenoxy-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-11-8-10(6-7-12-11)14-9-4-2-1-3-5-9/h1-8H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVABDPNQEHMTGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=O)NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenoxy-2(1H)-Pyridinone can be achieved through several methods. One efficient approach involves the use of aryne chemistry. The starting materials, such as pyridin-2(1H)-one, are reacted with aryne generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride. This method is environmentally benign and provides high yields with a broad substrate scope .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of aryne chemistry can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Phenoxy-2(1H)-Pyridinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the pyridinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and aryl halides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of substituted pyridinone derivatives .

Scientific Research Applications

4-Phenoxy-2(1H)-Pyridinone has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 4-Phenoxy-2(1H)-Pyridinone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridinone Derivatives

Structural and Physicochemical Properties

The table below compares key structural features, molecular weights, and substituent effects of 4-phenoxy-2(1H)-pyridinone with analogous compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications References
This compound Phenoxy (4) C₁₁H₉NO₂ 187.20 Potential pharmacophore; uncharacterized biological activity
4-(1-Methylethoxy)-2(1H)-pyridinone Isopropoxy (4) C₈H₁₁NO₂ 153.18 Simpler alkoxy variant; used in synthesis
1-Methyl-4-phenyl-2(1H)-pyridinone Methyl (1), Phenyl (4) C₁₂H₁₁NO 185.22 Enhanced lipophilicity; intermediate in drug design
6-Amino-4-phenyl-2(1H)-pyridinone Amino (6), Phenyl (4) C₁₁H₁₀N₂O 186.21 Bioactive scaffold; potential antimicrobial agent
4-Chloro-2(1H)-pyridinone Chloro (4) C₅H₄ClNO 129.55 Reactive intermediate for further substitutions
3-Hydroxy-4-chloro-1-propyl-2(1H)-pyridinone Chloro (4), Hydroxy (3), Propyl (1) C₈H₁₀ClNO₂ 195.63 Chelating agent for metal ions (e.g., actinides)

Key Observations:

  • Bioactivity: Amino or hydroxy groups at positions 3 or 6 correlate with antimicrobial or enzyme inhibitory activity (e.g., 6-amino-4-phenyl derivative ).
  • Synthetic Utility: Chloro derivatives (e.g., 4-chloro-2(1H)-pyridinone) serve as intermediates for cross-coupling reactions .
Antibacterial Activity

4(1H)-Pyridinone derivatives with methyl or ethyl substituents (e.g., compound 13, 14, 16 in ) exhibit broad-spectrum antibacterial activity against Staphylococcus aureus and Escherichia coli. The presence of electron-donating groups (e.g., methyl) enhances membrane penetration, while bulky substituents (e.g., phenyl) may reduce efficacy .

Enzyme Inhibition

6-Substituted pyridinones, such as 6-phenylthio-1-phenyl-2-methyl-3-hydroxy-4(1H)-pyridinone, show potent inhibition of 5-lipoxygenase (IC₅₀ = 2.52 μM), a target in inflammatory diseases. Removal of the 6-substituent abolishes activity, highlighting the importance of steric and electronic modulation .

Metal Chelation

3-Hydroxy-4-pyridinone derivatives (e.g., 3-hydroxy-1-methyl-2(1H)-pyridinone) are effective sequestering agents for actinides like plutonium(IV) and uranium(VI), with stability constants (log β) exceeding 20 .

Q & A

Q. Table 1. Optimization of Base Catalysts in Pyridinone Cyclization

BaseTemperature (°C)Yield (%)Key ObservationReference
KOH8072High regioselectivity
NaOEt6065Faster reaction kinetics
DBU10085Tolerates bulky substituents

Q. Table 2. Biological Activities of Selected Derivatives

CompoundTargetIC50 (µM)Key SubstituentReference
5-Pyridinyl-4(1H)-pyridinonePlasmodium DHODH0.894-Trifluoromethyl
1-Allyl-2(1H)-pyridinoneCOX-21.2N-Allyl
Benzimidazole-pyridinone hybridTopoisomerase II0.455,6-Dichloro

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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